N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3]thiazine core substituted with ethyl, methyl, and an indole-containing carboxamide side chain. Its structure combines a bicyclic system with a carboxamide linkage, a design often employed in medicinal chemistry to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
7-ethyl-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-16-13(2)24-21-25(20(16)27)11-15(12-28-21)19(26)22-9-8-14-10-23-18-7-5-4-6-17(14)18/h4-7,10,15,23H,3,8-9,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJIQXOPSNUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396845-97-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation. The indole moiety is known for its role in various biological processes, including modulation of neurotransmitter systems and anti-cancer effects.
Antitumor Activity
Recent research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have reported that such compounds can effectively target tumor cells while sparing normal cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes linked to cancer and inflammatory pathways. For example:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerases, which are crucial for DNA replication and transcription processes in cancer cells.
- Kinase Inhibition : Some derivatives have shown promise in inhibiting kinases involved in signaling pathways that regulate cell growth and survival.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range.
- Mechanistic Studies : Another study focused on the compound's mechanism of action through molecular docking simulations. The results suggested strong binding affinity to the active sites of target enzymes, supporting the hypothesis of enzyme inhibition as a mode of action.
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity (IC50) | Mechanism of Action |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)-7-ethyl... | Low μM | Topoisomerase inhibition |
| 5-(1H-Indol-3-ylmethylene)-4-oxo... | Sub-micromolar | Protease inhibition |
| Indole Derivative X | High μM | Kinase inhibition |
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Example : 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3 in )
- Core Differences : Replaces the thiazine ring in the target compound with an oxazine ring.
- Substituents: Chlorophenyl, methylthio, and cyano groups vs. the target’s ethyl, methyl, and indole-ethyl carboxamide.
- Synthesis : Both use column chromatography for purification, but the oxazine derivative employs a methylthio group, which may reduce solubility compared to the target’s carboxamide .
Thiadiazolo[3,2-a]pyrimidine Derivatives
Example : 2-R5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine ()
- Core Differences : Thiadiazolo-pyrimidine vs. pyrimido-thiazine.
- Substituents : Phenyl and ethyl carboxylate groups vs. the target’s indole-ethyl carboxamide.
Carboxamide-Functionalized Heterocycles
Benzothiazole Carboxamides
Examples : N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (Compound 4g in )
- Core Differences: Benzothiazole-thiazolidinone vs. pyrimido-thiazine.
- Substituents : Chlorophenyl and benzothiazole vs. indole-ethyl and alkyl groups.
- Activity: Benzothiazole derivatives are known for antimicrobial and anticancer activity; the indole group in the target compound may enhance blood-brain barrier penetration .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l in )
- Core Differences : Imidazo-pyridine vs. pyrimido-thiazine.
- Substituents: Nitrophenyl and cyano groups vs. ethyl, methyl, and indole.
- Synthetic Yield : 51% for 1l vs. typical yields of 45–70% for carboxamide analogs (e.g., ), suggesting the target’s synthesis may require optimization for scalability .
Data Tables
Table 2: Functional Group Impact on Properties
Key Research Findings
Indole Substituent : The indole-ethyl group may confer enhanced binding to serotonin receptors or tryptophan-processing enzymes, a feature absent in chlorophenyl-substituted analogs .
Synthetic Challenges : Carboxamide-containing heterocycles (e.g., ) often require multi-step purification, suggesting the target compound’s synthesis may benefit from optimized chromatography or crystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
